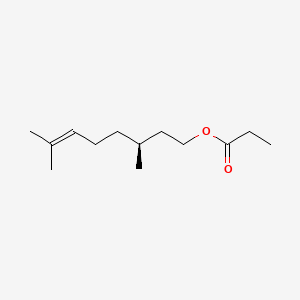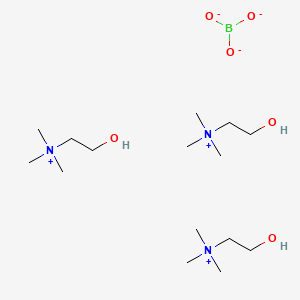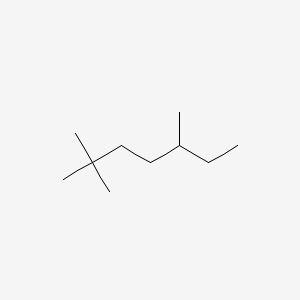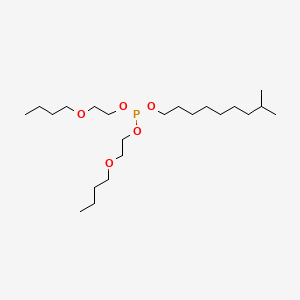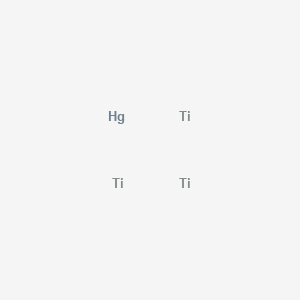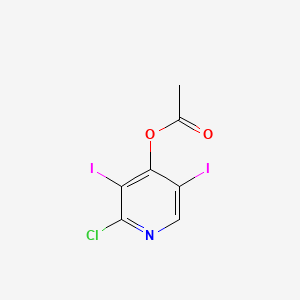
Cliodinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used as a herbicide and belongs to the pyridine class of chemicals . The compound is characterized by its unique structure, which includes chlorine and iodine atoms attached to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cliodinate involves the acetylation of 2-chloro-3,5-diiodopyridine. The reaction typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficient production of this compound with minimal by-products .
化学反応の分析
Types of Reactions
Cliodinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of dehalogenated products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Dehalogenated products.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Cliodinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and iodine atoms into pyridine derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used as a herbicide to control unwanted vegetation.
作用機序
The mechanism of action of cliodinate involves its interaction with specific molecular targets in plants. This compound inhibits the growth of plants by interfering with essential biochemical pathways. The chlorine and iodine atoms in this compound play a crucial role in its herbicidal activity by disrupting the normal functioning of plant cells .
類似化合物との比較
Similar Compounds
2-chloro-3,5-diiodopyridine: The precursor to cliodinate, shares a similar structure but lacks the acetyl group.
2-chloro-3,5-dibromopyridine: Similar structure with bromine atoms instead of iodine.
2-chloro-3,5-difluoropyridine: Similar structure with fluorine atoms instead of iodine.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct chemical and biological properties. The acetyl group further enhances its reactivity and herbicidal activity compared to its analogs .
特性
CAS番号 |
69148-12-5 |
|---|---|
分子式 |
C7H4ClI2NO2 |
分子量 |
423.37 g/mol |
IUPAC名 |
(2-chloro-3,5-diiodopyridin-4-yl) acetate |
InChI |
InChI=1S/C7H4ClI2NO2/c1-3(12)13-6-4(9)2-11-7(8)5(6)10/h2H,1H3 |
InChIキー |
QWZIGUJYMLBQCY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C(=NC=C1I)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)

